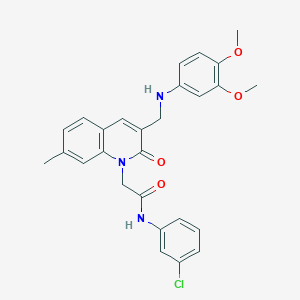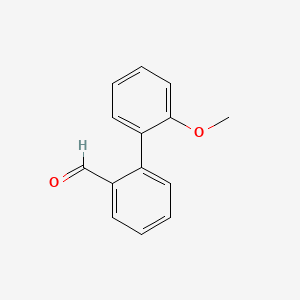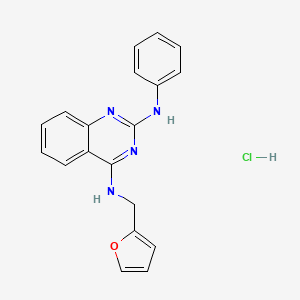
(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride” is an organic chemical compound with the CAS Number: 1909320-09-7 . It has a molecular weight of 179.06 and its IUPAC name is (2-fluoro-2-methylpropyl)hydrazine dihydrochloride . The compound is typically stored at a temperature of 4°C and is usually available in powder form .
Molecular Structure Analysis
The InChI code for “(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride” is 1S/C4H11FN2.2ClH/c1-4(2,5)3-7-6;;/h7H,3,6H2,1-2H3;2*1H . This indicates that the compound consists of a hydrazine group attached to a 2-fluoro-2-methylpropyl group, along with two chloride ions.Physical And Chemical Properties Analysis
“(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride” is a powder with a molecular weight of 179.06 . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Additive in Perovskite Solar Cells
This compound has been explored as an additive to enhance the performance of tin-based mixed organic cation perovskite solar cells . It helps to inhibit the oxidation of Sn^2+ to Sn^4+ and adjust the crystallization process, leading to improved power conversion efficiency and device stability.
Safety and Hazards
The compound has been classified under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2-fluoro-2-methylpropyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FN2.2ClH/c1-4(2,5)3-7-6;;/h7H,3,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWWCGUZVJMXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-2-methylpropyl)hydrazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline](/img/structure/B2879455.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2879457.png)

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)

![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2879465.png)
![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide](/img/structure/B2879468.png)
![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2879472.png)

![1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B2879477.png)